molecular formula C18H18N2O5 B2956533 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 941894-50-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2956533
CAS No.: 941894-50-4
M. Wt: 342.351
InChI Key: BYJFRQZDHYKTNZ-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a methoxybenzyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The methoxybenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and derivatives of dihydrobenzo[b][1,4]dioxin, such as:

Uniqueness

What sets N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide apart is its combination of the dihydrobenzo[b][1,4]dioxin and methoxybenzyl groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-4-2-3-12(9-14)11-19-17(21)18(22)20-13-5-6-15-16(10-13)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFRQZDHYKTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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